

In-depth Technical Guide to Meturin: Data Unavailability and General Phenylurea Compound Characteristics

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Meturin*

Cat. No.: *B1199309*

[Get Quote](#)

To our valued researchers, scientists, and drug development professionals,

This document addresses the request for an in-depth technical guide on the solubility and stability of **Meturin**. Following a comprehensive search of scientific databases and chemical repositories, it must be concluded that there is a significant lack of publicly available data for a compound specifically named "**Meturin**" or its likely chemical identity, 1-hydroxy-3-methyl-1-phenylurea (CAS No. 6263-38-3).

Consequently, the core requirements of this technical guide, including quantitative data tables, detailed experimental protocols, and visualizations of signaling pathways and experimental workflows, cannot be fulfilled at this time due to the absence of foundational scientific literature on this specific substance.

This report will detail the search process undertaken and provide general information on the broader class of phenylurea compounds, to which **Meturin** belongs, to offer some relevant context for researchers.

Identification of Meturin

Initial searches for "**Meturin**" yielded minimal and often ambiguous results. However, cross-referencing with chemical databases led to the identification of a substance with CAS number 6263-38-3, identified as 1-hydroxy-3-methyl-1-phenylurea. It is presumed that this is the

compound of interest. It is crucial for researchers to verify the exact chemical identity and CAS number of the substance they are working with, as even minor variations in nomenclature can refer to different molecules with distinct properties.

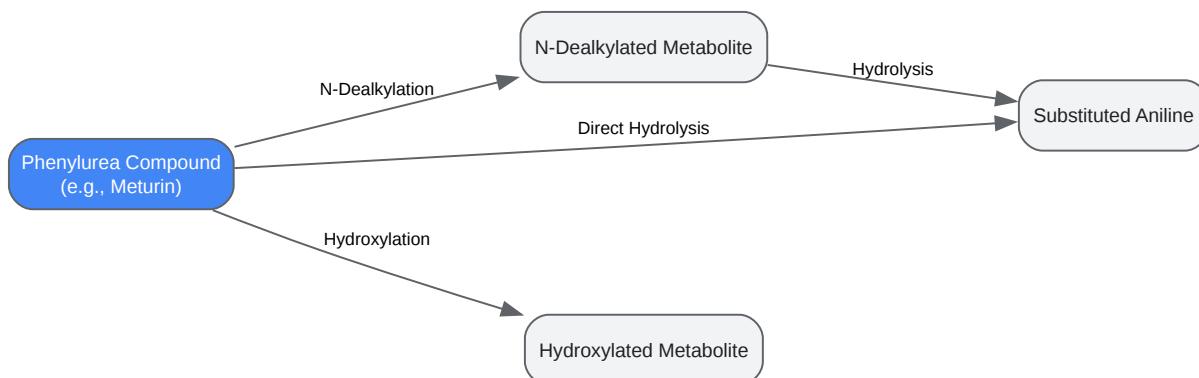
Solubility and Stability Data: Information Gap

A thorough investigation for quantitative data on the solubility and stability of 1-hydroxy-3-methyl-1-phenylurea did not yield any specific results. The following information is currently unavailable in the public domain:

- Solubility Data: No empirical data was found describing the solubility of this compound in various aqueous and organic solvents, or as a function of temperature and pH.
- Stability Data: There are no published studies detailing the stability of 1-hydroxy-3-methyl-1-phenylurea under common stress conditions such as heat, humidity, light, or in different pH solutions. Furthermore, no information on its degradation products or degradation pathways could be located.

General Characteristics of Phenylurea Herbicides

While specific data for **Meturin** is lacking, general characteristics of the phenylurea class of compounds, many of which are herbicides, can provide some insight.


- Solubility: Phenylurea compounds generally exhibit low to moderate solubility in water.^[1] Their solubility is typically higher in organic solvents such as ethanol and acetone.^[1] The solubility of these compounds can be influenced by temperature and the specific substitutions on the phenyl and urea moieties.^[1]
- Stability: Phenylureas are known to be relatively stable compounds.^[1] However, they can be susceptible to thermal degradation, which is a consideration for analytical techniques like gas chromatography.^[2] Hydrolysis can also occur, particularly under certain pH and temperature conditions, leading to the cleavage of the urea side chain.

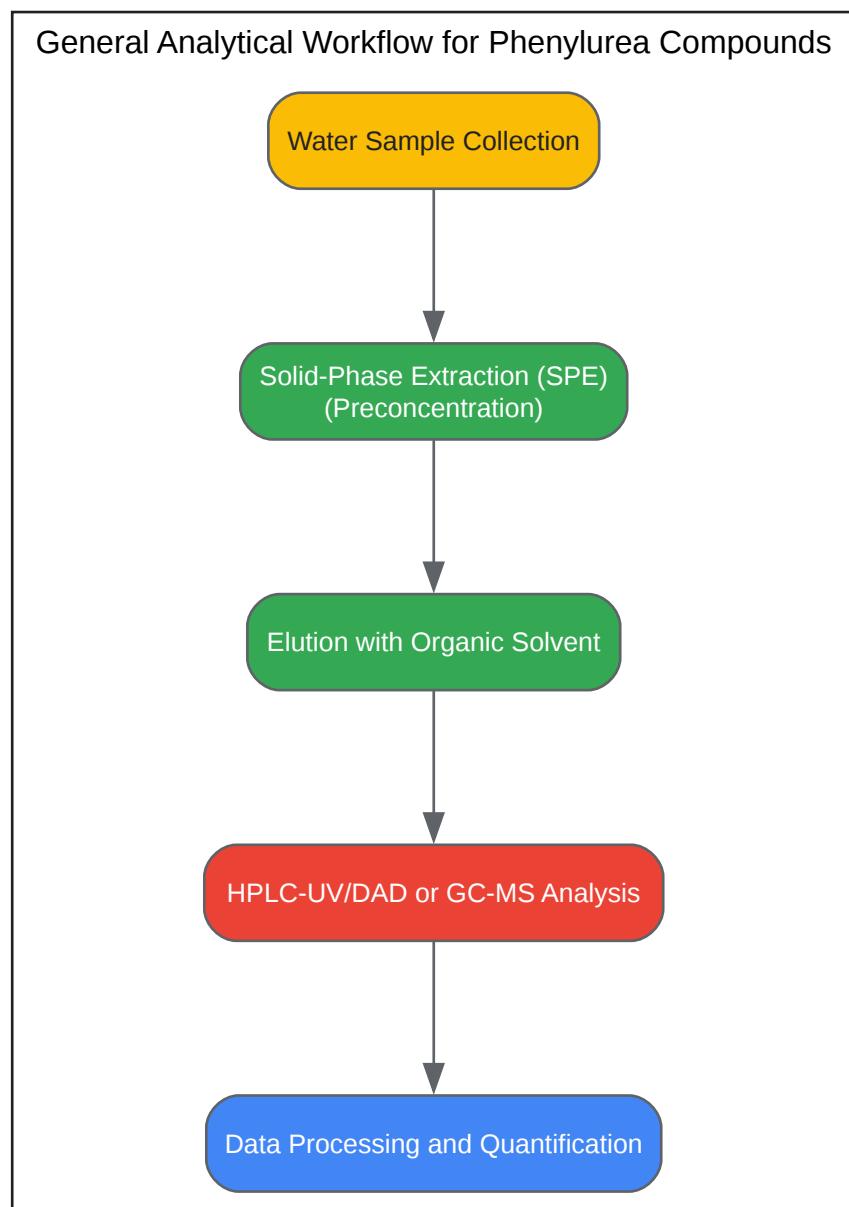
Potential Degradation Pathways for Phenylurea Compounds

For many phenylurea herbicides, microbial degradation in soil and water is a primary route of dissipation. Common degradation pathways for this class of compounds include:

- N-Dealkylation: Stepwise removal of the alkyl groups on the terminal nitrogen atom of the urea group.
- Hydrolysis: Cleavage of the urea bond to form a substituted aniline and other byproducts.
- Hydroxylation: Addition of a hydroxyl group to the phenyl ring.

A generalized degradation pathway for some phenylurea herbicides is illustrated below. It is important to note that this is a generic pathway for the chemical class and has not been specifically documented for 1-hydroxy-3-methyl-1-phenylurea.

[Click to download full resolution via product page](#)


Caption: Generalized degradation pathways for phenylurea compounds.

Analytical Methodologies for Phenylurea Compounds

For the analysis of phenylurea herbicides in various matrices, several analytical techniques are commonly employed. These methods could potentially be adapted for the analysis of **Meturin**, though validation would be required.

- High-Performance Liquid Chromatography (HPLC): This is a widely used technique for the separation and quantification of phenylurea compounds, often coupled with UV or diode-array detection (DAD).[3][4][5] Reversed-phase columns, such as C18, are typically used with mobile phases consisting of acetonitrile and water gradients.[4]
- Gas Chromatography-Mass Spectrometry (GC-MS): Due to the thermal instability of some phenylurea compounds, derivatization is often necessary before analysis by GC-MS to improve volatility and thermal stability.[2][6]
- Sample Preparation: For trace analysis in complex matrices like water or soil, a preconcentration step is often required. Solid-phase extraction (SPE) is a common technique for this purpose.[3][4][5]

The following diagram outlines a general experimental workflow for the analysis of phenylurea compounds in a water sample.

[Click to download full resolution via product page](#)

Caption: General workflow for phenylurea analysis in water samples.

Conclusion and Recommendations

While a comprehensive technical guide on the solubility and stability of **Meturin** (1-hydroxy-3-methyl-1-phenylurea) cannot be provided at this time due to a lack of available data, it is hoped that the general information on the phenylurea class of compounds is of some utility.

For researchers and drug development professionals working with this specific compound, it is strongly recommended that empirical studies be conducted to determine its physicochemical properties. Standard protocols for solubility and forced degradation studies should be employed to generate the necessary data for a full characterization of the molecule. The analytical methods outlined in this document for related compounds can serve as a starting point for developing and validating a stability-indicating method for **Meturin**.

As new research on this compound becomes available, this guide can be updated to reflect those findings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. solubilityofthings.com [solubilityofthings.com]
- 2. New strategies for the determination of phenylurea pesticides by gas chromatography with hot splitless inlet systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Multiresidue HPLC methods for phenyl urea herbicides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [In-depth Technical Guide to Meturin: Data Unavailability and General Phenylurea Compound Characteristics]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1199309#meturin-solubility-and-stability-testing>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com